N,N-Diallyltryptamine hydrochloride
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Overview
Description
N,N-Diallyltryptamine hydrochloride: is a synthetic tryptamine derivative that has been identified as a new psychoactive substance. It is known for its weak psychoactive properties and has been used as an intermediate in the preparation of radiolabeled diethyltryptamine . This compound belongs to the tryptamine family, which is known for its various psychoactive effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N,N-Diallyltryptamine hydrochloride typically involves the substitution reaction of tryptamine derivatives. One method involves using 5-methoxytryptamine as the starting material, with dimethylformamide (DMF) as the solvent. The substitution reaction is carried out under the presence of an organic amine solid-carried catalyst and propenyl chloride. The product is then salified with hydrochloric acid to obtain this compound .
Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. The use of organic amine solid-carried catalysts helps in improving the reaction process and reducing post-reaction treatment complexities. This method is suitable for large-scale production due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: N,N-Diallyltryptamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Propenyl chloride is used in the substitution reaction to introduce allyl groups into the tryptamine structure.
Major Products Formed:
Scientific Research Applications
N,N-Diallyltryptamine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-Diallyltryptamine hydrochloride involves its interaction with serotonin receptors. It acts as a non-selective agonist at most or all of the serotonin receptors, particularly the 5-HT2A receptor . This interaction leads to changes in sensory perception, mood, and thought processes. The compound’s effects are mediated through the activation of specific molecular targets and pathways involved in serotonin signaling .
Comparison with Similar Compounds
N,N-Diallyltryptamine hydrochloride can be compared with other similar compounds, such as:
N,N-Dimethyltryptamine (DMT): Known for its potent psychoactive effects and use in traditional rituals.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): A synthetic tryptamine with rapid onset and short duration of effects.
5-Methoxy-N,N-Diallyltryptamine (5-MeO-DALT): Another synthetic tryptamine with similar psychoactive properties.
Uniqueness: this compound is unique due to its weak psychoactive properties compared to other tryptamines. This makes it a valuable compound for research purposes, as it allows for the study of tryptamine effects without the intense psychoactive experiences associated with other compounds .
Properties
CAS No. |
109841-72-7 |
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Molecular Formula |
C16H21ClN2 |
Molecular Weight |
276.80 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N-prop-2-enylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C16H20N2.ClH/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16;/h3-8,13,17H,1-2,9-12H2;1H |
InChI Key |
DCMIDDYVTZZZSF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CCC1=CNC2=CC=CC=C21)CC=C.Cl |
Origin of Product |
United States |
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